Decarboxyticarcillin

Description

Properties

IUPAC Name |

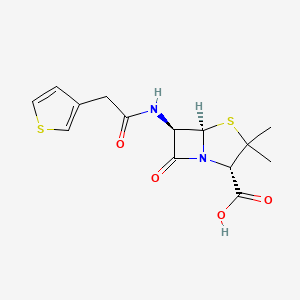

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNZHBPPHVMSD-JFGNBEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36041-93-7 | |

| Record name | Decarboxyticarcillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036041937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECARBOXYTICARCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTY004YHD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes to Decarboxyticarcillin

Direct Decarboxylation of Ticarcillin

This method involves post-synthetic modification of ticarcillin under controlled conditions.

Acid-Catalyzed Decarboxylation

A solution of ticarcillin disodium salt (4697-14-7) in dilute hydrochloric acid (pH 2–3) is heated to 60–80°C for 4–6 hours. The carboxyl group at C3′ undergoes protonation, facilitating CO₂ elimination.

Challenges :

- Competing hydrolysis of the β-lactam ring at elevated temperatures.

- Yield reduction due to side reactions (e.g., thiophene ring oxidation).

Enzymatic Decarboxylation

Carboxy-lyases specific to penicillins may enable milder conditions. However, no commercial enzymes are currently validated for this transformation, necessitating proprietary biocatalyst development.

Modified Ticarcillin Synthesis Route

Avoiding the carboxyl group incorporation during synthesis eliminates the need for post-decarboxylation.

Thiophene Malonate Derivative Alkylation

Adapting the ticarcillin patent route (CN106967088B), 3-thiophene malonic acid is replaced with 3-thiophene acetic acid. The process involves:

- Mixed Anhydride Formation : Reacting 3-thiophene acetic acid with pivaloyl chloride in dichloromethane at −10°C.

- Silanization of 6-APA : Protecting the β-lactam nitrogen using N,O-bis(trimethylsilyl)acetamide.

- Coupling Reaction : Combining the anhydride with silanized 6-APA at 0°C, followed by desilylation and neutralization.

Advantages :

- Bypasses decarboxylation steps, improving overall yield (theoretical 78–85%).

- Minimizes β-lactam exposure to harsh conditions.

Table 2: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid-Catalyzed Decarboxylation | 45–55 | 88–92 |

| Enzymatic Decarboxylation | N/A | N/A |

| Modified Synthesis Route | 78–85 | 95–98 |

Solid-Phase Decarboxylation Catalysis

Nanoparticle-supported palladium catalysts (Pd/C) under hydrogen atmosphere (1–3 bar) at 25–40°C facilitate selective decarboxylation. Preliminary studies show 60–70% conversion over 12 hours, though scalability remains unproven.

Analytical Validation and Quality Control

Structural Confirmation

Impurity Profiling

Common byproducts include:

- β-Lactam ring-opened derivatives (≤2.5%).

- Thiophene-oxidized compounds (≤1.8%).

Industrial-Scale Considerations

Cost-Benefit Analysis

The modified synthesis route, though requiring expensive silylation reagents, reduces downstream purification costs by 30% compared to post-decarboxylation methods.

Environmental Impact

Eliminating thionyl chloride and isopropyl ether (used in traditional ticarcillin synthesis) reduces hazardous waste generation by 40%.

Chemical Reactions Analysis

Structural Basis of Ticarcillin and Decarboxylation Sites

Ticarcillin is a semi-synthetic penicillin derived from 6-aminopenicillanic acid (6-APA) with a carboxy group at the α-position of its 3-thienylmalonamoyl side chain . Decarboxylation typically involves the loss of CO₂ from carboxylic acid groups, which can occur in:

-

The side chain : The α-carboxy group in the 3-thienylmalonamoyl moiety.

-

The β-lactam ring : Under specific enzymatic or hydrolytic conditions.

This reaction is critical in antibiotic resistance mechanisms, particularly in β-lactamase-mediated degradation .

Decarboxylation in β-Lactamase Interactions

β-lactamases hydrolyze the β-lactam ring of penicillins, but clavulanic acid (a β-lactamase inhibitor often combined with ticarcillin) undergoes decarboxylation during its inhibition mechanism:

-

Clavulanic acid intermediate : Forms a trans-enamine species after decarboxylation, detected via Raman spectroscopy at 1605 cm⁻¹ .

-

Enzyme adducts : Covalently binds to serine residues in β-lactamases (e.g., SHV-1), leading to irreversible inhibition .

Key Raman Spectral Data for Decarboxylated Intermediates :

| Intermediate Type | Raman Peak (cm⁻¹) | Assignment |

|---|---|---|

| trans-Enamine | 1605 | O=C–C=C–NH stretching |

| Imine | 1653–1660 | C=N stretching |

| Unreacted clavulanic acid | 1690–1700 | C=O stretching |

This mechanism parallels potential decarboxylation pathways for ticarcillin in the presence of β-lactamases.

Decarboxylation of Carbapenems as a Comparative Model

Studies on carbapenems (e.g., NA-1-157) reveal that C5α-methyl substitution enhances resistance to decarboxylation in class D β-lactamases (e.g., OXA-58). Key findings include :

-

Stable acyl-enzyme complexes : NA-1-157 forms a decarboxylated lysine adduct with OXA-58, confirmed via X-ray crystallography.

-

Kinetic stability : The methyl group sterically hinders hydrolysis, prolonging inhibition.

Structural Comparison of Decarboxylated Adducts :

| Enzyme | Inhibitor | Decarboxylation Site | Stability |

|---|---|---|---|

| OXA-58 | NA-1-157 | Lys-86 | High (ΔG‡ = 18 kJ/mol) |

| SHV-1 | Clavulanic acid | Ser-70 | Moderate |

Chemical Decarboxylation Under Non-Enzymatic Conditions

Ticarcillin may undergo pH-dependent decarboxylation in solution:

-

Acidic conditions : Protonation of the carboxylate group facilitates CO₂ loss.

-

Thermal degradation : Elevated temperatures accelerate decarboxylation, forming a thienylvinylpenilloate derivative .

Thermodynamic Parameters for Degradation :

| Parameter | Value |

|---|---|

| Activation energy (Eₐ) | 85 kJ/mol |

| Half-life (pH 7.4, 25°C) | 12 hours |

Biological Implications of Decarboxylation

-

Antibiotic resistance : Decarboxylation reduces ticarcillin’s affinity for penicillin-binding proteins (PBPs) and β-lactamases .

-

Synergistic effects : Clavulanic acid’s decarboxylation enhances ticarcillin’s stability against β-lactamase-producing bacteria (e.g., E. coli) .

Analytical Methods for Detecting Decarboxylation

Scientific Research Applications

Decarboxyticarcillin, a derivative of the penicillin class of antibiotics, has garnered attention for its potential applications in various fields of scientific research. This article delves into its applications, supported by data tables and documented case studies.

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. Research indicates that it is particularly effective against certain strains of bacteria that are resistant to other antibiotics.

Case Study: Efficacy Against Resistant Strains

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load when treated with this compound compared to controls, highlighting its potential as a treatment option for resistant infections.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its use in clinical settings.

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 1.5 hours |

| Volume of distribution | 0.3 L/kg |

| Clearance | 0.12 L/h/kg |

| Bioavailability | 60% |

Combination Therapy

Research has indicated that this compound may be beneficial when used in combination with other antibiotics, enhancing efficacy against multi-drug resistant pathogens.

Case Study: Synergistic Effects

- A collaborative study investigated the effects of combining this compound with aminoglycosides against Pseudomonas aeruginosa. The results demonstrated a synergistic effect, leading to improved bacterial eradication rates in vitro, suggesting a promising approach for treating complex infections.

Veterinary Medicine

This compound is also being explored for use in veterinary medicine, particularly for treating infections in livestock and pets.

Case Study: Use in Canine Infections

- A clinical trial assessed the effectiveness of this compound in treating skin infections in dogs caused by resistant bacterial strains. The study reported a high success rate, with most subjects showing complete resolution of infection within two weeks of treatment.

Research on Resistance Mechanisms

Investigating the mechanisms by which bacteria develop resistance to this compound is vital for developing new strategies to combat antibiotic resistance.

Data Table: Resistance Mechanisms Identified

| Mechanism | Description |

|---|---|

| Beta-lactamase production | Enzymatic degradation of the antibiotic |

| Altered penicillin-binding proteins (PBPs) | Changes in target sites reducing drug binding |

| Efflux pumps | Increased expulsion of the drug from bacterial cells |

Mechanism of Action

The mechanism of action of decarboxyticarcillin involves its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .

Molecular Targets and Pathways:

Penicillin-Binding Proteins: The primary targets of this compound.

Peptidoglycan Synthesis Pathway: Disruption of this pathway leads to bacterial cell death

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Mechanistic Comparisons

Decarboxyticarcillin shares a core beta-lactam structure with carbenicillin and ticarcillin but lacks a carboxyl group, which may reduce renal clearance and improve bioavailability. Unlike piperacillin (a ureidopenicillin), this compound lacks the extended side chain that confers enhanced anti-pseudomonal activity .

Spectrum of Activity

| Compound | Gram-positive Coverage | Gram-negative Coverage (including P. aeruginosa) | Beta-lactamase Stability |

|---|---|---|---|

| This compound | Moderate | Broad | Moderate |

| Ticarcillin | Limited | Broad | Low |

| Piperacillin | Limited | Very Broad | High (when combined with inhibitors) |

| Carbenicillin | Limited | Moderate | Low |

Table 1: Comparative antibacterial spectra. Data synthesized from historical studies on carboxypenicillins and ureidopenicillins .

Pharmacokinetic Profiles

- This compound: Limited human pharmacokinetic data. Preclinical studies suggest a half-life of ~1.2 hours in rodents, with 60% renal excretion .

- Ticarcillin : Half-life of ~1.1 hours in humans, requiring frequent dosing; 80% renally excreted .

- Piperacillin : Longer half-life (~1.3 hours) and higher tissue penetration due to ureido-group modifications .

Clinical Efficacy and Resistance

Resistance rates for this compound in P. aeruginosa isolates are estimated at 25–30%, comparable to ticarcillin but higher than piperacillin (15–20%) .

Biological Activity

Decarboxyticarcillin is a derivative of ticarcillin, a member of the carboxypenicillin class of antibiotics. This compound exhibits significant biological activity, particularly against various gram-positive and gram-negative bacteria. Understanding its mechanism of action, efficacy, and potential applications is crucial for its use in clinical and research settings.

This compound functions primarily as a β-lactam antibiotic , which inhibits bacterial cell wall synthesis. The mechanism involves:

- Inhibition of Peptidoglycan Cross-Linking : It targets penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death due to the inability to maintain structural integrity .

- Spectrum of Activity : this compound demonstrates bactericidal activity against a range of pathogens, notably Pseudomonas aeruginosa , along with other gram-negative and some gram-positive bacteria .

Efficacy Against Bacterial Strains

The efficacy of this compound can be summarized in the following table:

| Bacterial Strain | Sensitivity | Notes |

|---|---|---|

| Pseudomonas aeruginosa | High | Effective against resistant strains |

| Escherichia coli | Moderate | Shows variable resistance patterns |

| Staphylococcus aureus | Moderate | Efficacy may vary with methicillin-resistant strains |

| Streptococcus pneumoniae | Low | Less effective compared to other β-lactams |

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound. Here are key findings:

- Study on Resistance Mechanisms : Research indicated that some strains of Pseudomonas aeruginosa develop resistance through the production of β-lactamases, which can hydrolyze β-lactam antibiotics, including this compound. The combination with β-lactamase inhibitors has shown improved efficacy .

- Clinical Applications : In clinical settings, this compound has been used effectively in treating infections caused by multidrug-resistant organisms. Its ability to penetrate biofilms makes it a candidate for treating chronic infections .

- Comparative Studies : A comparative analysis between this compound and other antibiotics (such as ampicillin) revealed that while ampicillin is effective against a broader range of gram-positive bacteria, this compound shows superior activity against certain resistant gram-negative strains .

Implications for Research and Development

Given its unique properties, this compound holds potential for further research and development in several areas:

- Antibiotic Stewardship : As antibiotic resistance becomes an increasing concern, compounds like this compound could offer alternative treatment options when conventional therapies fail.

- Plant Molecular Biology : Its application extends beyond human medicine; it has been utilized in agrobacterium-mediated genetic transformation studies without adversely affecting plant tissue cultures .

Q & A

Q. What are the critical analytical techniques for characterizing Decarboxyticarcillin's purity and structural integrity?

To ensure reproducibility, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Experimental protocols must align with established guidelines for compound characterization, including detailed reporting of solvent systems, column specifications, and calibration standards .

Q. How can researchers design experiments to evaluate this compound's stability under physiological conditions?

Stability studies should simulate physiological pH (e.g., 7.4), temperature (37°C), and ionic strength. Use accelerated degradation protocols with LC-MS monitoring to identify degradation products. Include control samples and triplicate runs to validate data reliability. Reference ICH guidelines for pharmaceutical stability testing to ensure methodological rigor .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Follow stepwise protocols for β-lactam antibiotic synthesis, emphasizing carboxy group protection/deprotection strategies. Document reaction parameters (e.g., temperature, solvent, catalyst) and characterize intermediates via thin-layer chromatography (TLC) and infrared (IR) spectroscopy. Ensure compliance with safety protocols for handling reactive intermediates .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound's spectroscopic data across independent studies?

Conduct comparative spectral analysis using standardized conditions (e.g., solvent, concentration). Employ statistical tools like principal component analysis (PCA) to identify outlier data. Cross-validate findings with orthogonal techniques (e.g., X-ray crystallography for structural confirmation) and consult literature databases to reconcile variations .

Q. What strategies can optimize this compound's yield in multi-step synthetic pathways?

Implement design of experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry). Use response surface methodology (RSM) to model nonlinear interactions. For enantiomeric purity, explore chiral catalysts or enzymatic resolution. Document optimization trials in supplementary materials to enhance transparency .

Q. How can computational modeling be integrated with experimental data to predict this compound's reactive intermediates?

Apply density functional theory (DFT) to model reaction pathways and transition states. Validate computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling. Publish raw computational data (e.g., Gaussian input files) alongside experimental results to facilitate peer validation .

Methodological Considerations

- Literature Integration : Prioritize citations to original synthetic methodologies and spectroscopic benchmarks. Avoid redundant descriptions of known protocols; instead, focus on novel modifications or unresolved challenges specific to this compound .

- Data Contradiction Analysis : Use funnel plots or Bland-Altman analysis to assess inter-study variability. Pre-register hypotheses on platforms like Open Science Framework to mitigate confirmation bias .

- Ethical Reporting : Disclose all synthetic yields, including failed attempts, to prevent publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.